2-Bromo-4-methylphenyl 4-methylbenzenesulfonate
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Overview
Description
2-Bromo-4-methylphenyl 4-methylbenzenesulfonate is an organic compound with the molecular formula C13H11BrO3S. It is a derivative of phenol, where the hydrogen atom of the hydroxyl group is replaced by a 4-methylbenzenesulfonate group, and the phenyl ring is substituted with a bromine atom at the 2-position and a methyl group at the 4-position .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-methylphenyl 4-methylbenzenesulfonate typically involves the reaction of 2-bromo-4-methylphenol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity. The product is then purified through crystallization or distillation .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-methylphenyl 4-methylbenzenesulfonate undergoes several types of chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by various nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Reduction: The sulfonate group can be reduced to a sulfonamide under specific conditions.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed
Nucleophilic substitution: Products include 2-substituted-4-methylphenyl 4-methylbenzenesulfonates.
Oxidation: 2-Bromo-4-methylbenzoic acid.
Reduction: 2-Bromo-4-methylphenyl sulfonamide.
Scientific Research Applications
2-Bromo-4-methylphenyl 4-methylbenzenesulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-4-methylphenyl 4-methylbenzenesulfonate involves its ability to act as an electrophile due to the presence of the bromine atom and the sulfonate group. This makes it reactive towards nucleophiles, allowing it to participate in various substitution reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2-methylphenyl 4-methylbenzenesulfonate
- 2-Bromo-4-methylphenyl 4-methylbenzenesulfonamide
- 2-Bromo-4-methylphenyl 4-methylbenzoate
Uniqueness
2-Bromo-4-methylphenyl 4-methylbenzenesulfonate is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The presence of both bromine and sulfonate groups makes it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C14H13BrO3S |
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Molecular Weight |
341.22 g/mol |
IUPAC Name |
(2-bromo-4-methylphenyl) 4-methylbenzenesulfonate |
InChI |
InChI=1S/C14H13BrO3S/c1-10-3-6-12(7-4-10)19(16,17)18-14-8-5-11(2)9-13(14)15/h3-9H,1-2H3 |
InChI Key |
GCPPEOKLRINXIO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C(C=C2)C)Br |
Origin of Product |
United States |
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